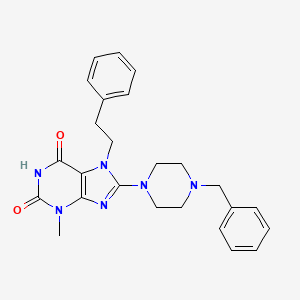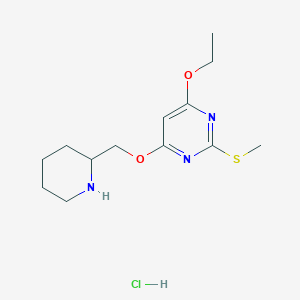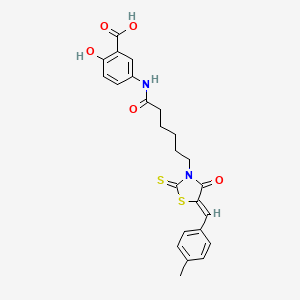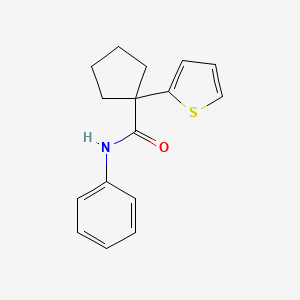
8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine-2,6-dione, which is a class of compounds known for their potential psychotropic activity. These derivatives are of particular interest due to their affinity for serotonin (5-HT) receptors, which are implicated in various neurological and psychiatric disorders. The compound is structurally related to the derivatives discussed in the provided papers, which have been synthesized and evaluated for their potential as ligands for 5-HT receptors, with a focus on their anxiolytic and antidepressant properties .
Synthesis Analysis
The synthesis of related purine-2,6-dione derivatives involves the introduction of various substituents at the 7- and 8-positions of the purine core, as well as modifications to the arylpiperazine moiety. These modifications are designed to enhance the compound's affinity for specific 5-HT receptor subtypes. The synthesis process typically includes the formation of the purine core, followed by the attachment of the arylpiperazine fragment through an alkyl linker. The specific details of the synthesis process for the compound are not provided, but it would likely follow a similar methodology as described for the related compounds in the papers .
Molecular Structure Analysis
The molecular structure of purine-2,6-dione derivatives is characterized by the presence of a purine core, an arylpiperazine fragment, and various substituents that influence the compound's receptor affinity and selectivity. X-ray diffraction methods have been used to confirm the structures of similar compounds, revealing different conformations in the crystal and interactions such as charge-assisted hydrogen bonds and π-π interactions. The orientation of rings in the arylpiperazine fragment and the presence of hydrogen bonds are thought to influence ligand-receptor recognition .
Chemical Reactions Analysis
The chemical reactivity of purine-2,6-dione derivatives is influenced by the functional groups present in the molecule. The arylpiperazine moiety, for example, can act as a donor and acceptor of hydrogen bonds, which may support binding to non-specific sites of 5-HT receptors. The presence of electron-donating or electron-withdrawing groups on the phenylpiperazinyl moiety can modify the compound's affinity for the tested 5-HT receptors. The specific chemical reactions that the compound may undergo are not detailed, but it can be inferred that it would exhibit similar reactivity to the compounds studied in the papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine-2,6-dione derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents can affect these properties, which in turn can influence the compound's pharmacokinetic profile. The hydrochloride salts of related compounds have been studied, which suggests that the compound may also form salts to improve its solubility and bioavailability. The exact physical and chemical properties of the compound would need to be determined experimentally .
Mechanism of Action
Target of Action
The primary target of the compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this action include apoptosis induction within HCT cells .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-28-22-21(23(32)27-25(28)33)31(13-12-19-8-4-2-5-9-19)24(26-22)30-16-14-29(15-17-30)18-20-10-6-3-7-11-20/h2-11H,12-18H2,1H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYVGKLRUDTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3020164.png)
![1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3020166.png)

![3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3020169.png)



![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)
![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)
![1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B3020179.png)



![N-[(oxolan-2-yl)methyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3020187.png)